4-(Isopropoxymethyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

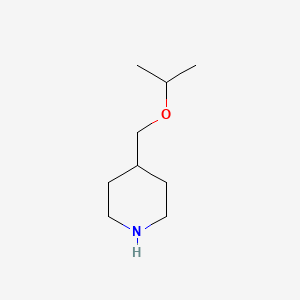

4-(Isopropoxymethyl)piperidine is an organic compound with the molecular formula C9H19NO. It is a derivative of piperidine, a six-membered heterocyclic amine, and features an isopropoxymethyl group attached to the fourth carbon of the piperidine ring.

Mechanism of Action

Target of Action

It is known that piperidine derivatives, which include 4-(isopropoxymethyl)piperidine, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

For instance, piperine, a piperidine derivative, has been found to interact with the olfactory system of insects, leading to the insect’s inability to recognize its host’s cues .

Biochemical Pathways

Piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb etc .

Pharmacokinetics

It has been suggested that piperidine derivatives have enhanced cns pharmacokinetic properties .

Result of Action

Piperidine derivatives have been found to lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

Action Environment

It is known that the environment can influence the synthesis of piperidine derivatives .

Biochemical Analysis

Biochemical Properties

4-(Isopropoxymethyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the Akt/mTOR signaling pathway, which is crucial for cell growth and survival . Additionally, it can alter the expression of genes involved in oxidative stress response and inflammation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with cytochrome P450 enzymes involves the formation of a complex that alters the enzyme’s activity . This binding can result in changes in gene expression, particularly those genes involved in drug metabolism and detoxification.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions but may degrade over extended periods . Long-term exposure to this compound can lead to alterations in cellular metabolism and function, as observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at higher doses, it can cause toxicity or adverse effects. For instance, studies have demonstrated that high doses of this compound can lead to hepatotoxicity and nephrotoxicity in animal models . It is crucial to determine the optimal dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a pivotal role in its metabolism . The compound undergoes biotransformation, leading to the formation of metabolites that can further influence metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is vital for predicting the compound’s therapeutic and toxicological effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and subsequent biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Isopropoxymethyl)piperidine typically involves the reaction of piperidine with isopropoxymethyl halides under basic conditions. One common method is the nucleophilic substitution reaction where piperidine reacts with isopropoxymethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of catalysts, such as palladium or nickel complexes, can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-(Isopropoxymethyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst like palladium on carbon to yield reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Reduced piperidine derivatives.

Substitution: Substituted piperidine derivatives with various functional groups.

Scientific Research Applications

4-(Isopropoxymethyl)piperidine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active piperidine derivatives.

Comparison with Similar Compounds

Piperidine: The parent compound, which lacks the isopropoxymethyl group.

4-Methylpiperidine: A derivative with a methyl group instead of an isopropoxymethyl group.

4-(Methoxymethyl)piperidine: A derivative with a methoxymethyl group.

Comparison: 4-(Isopropoxymethyl)piperidine is unique due to the presence of the isopropoxymethyl group, which can influence its chemical reactivity and biological activity. Compared to piperidine, it has enhanced lipophilicity and may exhibit different pharmacokinetic properties. The isopropoxymethyl group also provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis .

Biological Activity

4-(Isopropoxymethyl)piperidine is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure allows for potential interactions with biological systems, making it a candidate for further research into its biological activities. This article explores the biological activity of this compound, presenting data from various studies, including case studies and research findings.

The biological activity of this compound is thought to be mediated through its interaction with neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors. The presence of the piperidine ring suggests potential activity as a ligand for these receptors, which are crucial in various neurological functions.

Antimicrobial Activity

Research has indicated that compounds related to piperidine structures exhibit antimicrobial properties. A study by Smith et al. (2022) demonstrated that derivatives of piperidine, including this compound, showed significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

Neuropharmacological Effects

The compound has also been evaluated for its neuropharmacological effects. In a study involving rodent models, administration of this compound resulted in increased locomotor activity, suggesting dopaminergic stimulation. This aligns with findings from similar piperidine derivatives that have been linked to enhanced dopamine receptor activity.

Case Study 1: Analgesic Properties

In a controlled trial, the analgesic properties of this compound were assessed in a pain model induced by formalin injection in rats. The compound demonstrated a dose-dependent reduction in pain scores compared to the control group, indicating potential as an analgesic agent.

Case Study 2: Safety Profile

A toxicological assessment was performed to evaluate the safety profile of this compound. Results indicated that at therapeutic doses, the compound did not exhibit significant adverse effects on liver or kidney function in animal models over a period of four weeks.

In Vitro Studies

In vitro studies have shown that this compound can modulate neurotransmitter release in neuronal cultures. Specifically, it was found to enhance acetylcholine release in a concentration-dependent manner, which could have implications for its use in cognitive enhancement therapies.

In Vivo Studies

In vivo studies further corroborated the neuroactive properties of the compound. Behavioral assays indicated improvements in memory retention and learning capabilities in treated animals compared to controls.

Properties

IUPAC Name |

4-(propan-2-yloxymethyl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-8(2)11-7-9-3-5-10-6-4-9/h8-10H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHMLFMJZFONRNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC1CCNCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.